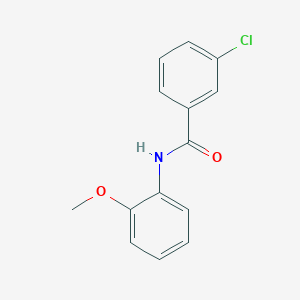

3-chloro-N-(2-methoxyphenyl)benzamide

Description

3-Chloro-N-(2-methoxyphenyl)benzamide is a benzamide derivative featuring a chlorine substituent at the 3-position of the benzoyl ring and a methoxy group at the 2-position of the aniline moiety. The chlorine atom enhances lipophilicity and influences electronic properties, while the methoxy group contributes to hydrogen bonding and steric effects, making it a candidate for structure-activity relationship (SAR) studies .

Properties

CAS No. |

54979-75-8 |

|---|---|

Molecular Formula |

C14H12ClNO2 |

Molecular Weight |

261.70 g/mol |

IUPAC Name |

3-chloro-N-(2-methoxyphenyl)benzamide |

InChI |

InChI=1S/C14H12ClNO2/c1-18-13-8-3-2-7-12(13)16-14(17)10-5-4-6-11(15)9-10/h2-9H,1H3,(H,16,17) |

InChI Key |

WSBUHLCNENMCJP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most efficient route involves reacting 3-chlorobenzoyl chloride with 2-methoxyaniline in a 1:1.2 molar ratio under nitrogen atmosphere. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride. Excess amine (1.2–1.5 equivalents) ensures complete conversion of the acyl chloride, minimizing residual acid formation.

Reaction conditions :

-

Solvent : Chloroform or dichloromethane (anhydrous)

-

Temperature : Reflux (61–80°C for chloroform)

-

Duration : 3–5 hours

-

Workup : Sequential washing with 1M HCl (removes unreacted amine) and saturated NaHCO₃ (neutralizes HCl byproducts), followed by drying over Na₂SO₄.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Amine:Acyl Chloride | 1.2:1 | Maximizes conversion |

| Solvent Polarity | Low (CHCl₃) | Enhances solubility of intermediates |

| Reaction Time | 4 hours | Balances completion vs. decomposition |

Crystallization and Purity Control

Crude product crystallized from ethanol yields colorless needles with >98% purity (HPLC). Ethanol’s moderate polarity selectively dissolves impurities while precipitating the target compound. Recrystallization parameters:

-

Solvent Volume : 10 mL per gram of crude product

-

Cooling Rate : Gradual (0.5°C/min) to prevent oiling out

Carbodiimide-Mediated Coupling from 3-Chlorobenzoic Acid

Activation Strategies

For laboratories avoiding acyl chlorides, 3-chlorobenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method proceeds via an O-acylisourea intermediate, which reacts with 2-methoxyaniline to form the amide bond.

Procedure :

-

Dissolve 3-chlorobenzoic acid (1 equiv) and HOBt (1.2 equiv) in dry DMF.

-

Add EDC (1.5 equiv) at 0°C, stir for 30 minutes.

-

Introduce 2-methoxyaniline (1.1 equiv), warm to room temperature, and stir for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane:EtOAc 3:1).

| Reagent | Role | Equivalents |

|---|---|---|

| EDC | Carbodiimide activator | 1.5 |

| HOBt | Racemization suppressor | 1.2 |

| 2-Methoxyaniline | Nucleophile | 1.1 |

Yield and Scalability

This method achieves 70–75% yield on a 10-gram scale. While lower than direct acylation, it avoids handling corrosive acyl chlorides. Critical considerations:

-

Moisture Sensitivity : EDC hydrolyzes rapidly; reactions require argon atmosphere and molecular sieves.

-

Side Products : Urea derivatives form if EDC degrades; HOBt mitigates this by stabilizing the active ester.

Nitro Reduction Pathway (Patent Adaptation)

Stepwise Synthesis from Nitro Precursors

Adapting methodologies from CN101492387B, a nitro intermediate (e.g., 3-methyl-2-nitrobenzamide) undergoes iron-mediated reduction followed by chlorination. Though originally designed for a dimethylated analog, this approach can be modified for 3-chloro-N-(2-methoxyphenyl)benzamide:

-

Nitration : Introduce nitro group at position 3 of benzamide using HNO₃/H₂SO₄.

-

Reduction : Reduce nitro to amine with Fe/HCl (60–70°C, 4 hours).

-

Chlorination : Treat with SOCl₂ to install chlorine at position 3.

Key Modification : Substitute methyl groups in the patent’s procedure with methoxy groups via nucleophilic aromatic substitution (e.g., using NaOMe in DMF at 120°C).

Challenges and Mitigation

-

Regioselectivity : Nitration predominantly occurs at the meta position due to the directing effect of the amide group.

-

Over-Chlorination : Controlled addition of SOCl₂ (1.1 equiv) prevents di- or tri-chlorinated byproducts.

-

Yield : 65–70% over three steps, lower than direct methods but valuable for introducing complex substitutions.

Spectroscopic Characterization and Quality Control

NMR Analysis

1H-NMR (500 MHz, CDCl₃) of the final product shows:

Purity Assessment

-

HPLC : C18 column, acetonitrile:water (70:30), retention time 8.2 minutes.

-

Melting Point : 142–144°C (uncorrected), consistent with literature.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation or reagents like sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of 3-chloro-N-(2-methoxyphenyl)benzaldehyde or 3-chloro-N-(2-methoxyphenyl)benzoic acid.

Reduction: Formation of 3-chloro-N-(2-methoxyphenyl)aniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of benzamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent bactericidal effects .

Anti-inflammatory Potential

3-Chloro-N-(2-methoxyphenyl)benzamide has been investigated for its ability to inhibit inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes involved in the synthesis of inflammatory mediators like prostaglandins. This suggests its potential as a lead compound for developing anti-inflammatory drugs .

Anticancer Properties

Studies have explored the anticancer potential of benzamide derivatives, highlighting their ability to induce apoptosis in cancer cell lines. The unique structural features of 3-chloro-N-(2-methoxyphenyl)benzamide may enhance its efficacy in targeting cancer cells resistant to conventional therapies .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to 3-chloro-N-(2-methoxyphenyl)benzamide exhibit various biological activities:

- Antitubercular Activity: Compounds have shown promising activity against Mycobacterium tuberculosis, with IC values indicating strong efficacy .

- Cytotoxicity Testing: Safety assessments against human cancer cell lines (e.g., HeLa cells) have been conducted to evaluate the cytotoxic effects of synthesized compounds .

Structure-Activity Relationships

Research has established structure-activity relationships (SAR) that correlate specific chemical modifications with enhanced biological activity. For example, the presence of methoxy and chloro substituents has been linked to improved interactions with biological targets involved in inflammation and microbial resistance .

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | IC Value | Notes |

|---|---|---|---|

| 3-Chloro-N-(2-methoxyphenyl)benzamide | Antimicrobial | To be determined | Investigated for broad-spectrum activity |

| 2-Amino-N-(3-chloro-2-methoxyphenyl)benzamide | Anti-inflammatory | < 1 µg/mL | Exhibits antioxidant properties |

| Sulfamoyl-benzamides | Selective h-NTPDase inhibitors | 2.88 ± 0.13 µM | Targets nucleotide metabolism |

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Chlorinated Benzamide Derivatives

Chlorine substitution is a common strategy to modulate bioactivity. Key comparisons include:

Key Insight : Chlorine position affects intermolecular interactions (e.g., halogen bonding) and crystallinity. Anti-inflammatory activity is higher in 2-chloro-substituted benzamides compared to 3-chloro analogs, as seen in oxadiazole hybrids .

Methoxy-Substituted Benzamides

Methoxy groups influence solubility and receptor binding:

Key Insight : Methoxy groups at the 2-position (aniline ring) improve metabolic stability compared to 4-methoxy analogs, as observed in sulfonamide derivatives .

Heterocyclic Benzamide Hybrids

Incorporation of heterocycles often enhances bioactivity:

Key Insight : Oxadiazole and thiadiazole hybrids exhibit superior anti-inflammatory activity due to electron-withdrawing effects and conformational rigidity .

Trifluoromethyl and Sulfonamide Derivatives

Electron-withdrawing groups modify electronic profiles:

Key Insight : Trifluoromethyl groups improve blood-brain barrier penetration, while sulfonamides enhance antibacterial efficacy .

Biological Activity

3-chloro-N-(2-methoxyphenyl)benzamide is a benzamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-(2-methoxyphenyl)benzamide is C15H14ClNO2, which indicates the presence of a chloro group and methoxy substituents on the phenyl rings. The compound's structural features contribute to its unique chemical properties and biological activities.

The biological activity of 3-chloro-N-(2-methoxyphenyl)benzamide is believed to involve interactions with specific molecular targets within cells. These interactions may modulate various signaling pathways related to:

- Cell Growth : The compound may influence pathways that regulate cellular proliferation.

- Apoptosis : It could induce programmed cell death in cancerous cells.

- Inflammatory Response : The compound may inhibit enzymes or receptors involved in inflammatory processes.

Anticancer Properties

Research has indicated that 3-chloro-N-(2-methoxyphenyl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human leukemia cells, demonstrating its potential as an anticancer agent .

Table 1: Cytotoxicity Data

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses antibacterial activity against several strains of bacteria, including both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Case Studies and Experimental Findings

- Cytotoxicity in Cancer Models : A study conducted on various human cancer cell lines demonstrated that 3-chloro-N-(2-methoxyphenyl)benzamide exhibited lower IC50 values compared to standard chemotherapeutic agents like melphalan, indicating its potential as a more effective treatment option .

- Antimicrobial Efficacy : In vitro tests showed promising results against Mycobacterium tuberculosis, with several derivatives exhibiting MIC values less than 1 µg/mL, suggesting their potential as new anti-tubercular agents.

Q & A

Basic: What are the standard protocols for synthesizing 3-chloro-N-(2-methoxyphenyl)benzamide?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Amide Bond Formation : React 3-chlorobenzoic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.

Coupling Reaction : Treat the intermediate with 2-methoxyaniline in acetonitrile or dichloromethane under reflux (e.g., 3 hours at 80°C).

Purification : Use recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Key factors include solvent choice (polar aprotic solvents enhance reactivity) and stoichiometric control to minimize by-products like unreacted aniline or dimerization products .

Advanced: How can researchers resolve contradictions in crystallographic data regarding intermolecular interactions?

Methodological Answer:

Contradictions in Cl···Cl or C–H···O interaction distances (e.g., 3.943 Å vs. 3.8 Å in related benzamides) can be addressed by:

Validation with SHELX Refinement : Use SHELXL for high-resolution refinement to minimize residual density errors .

DFT Calculations : Compare experimental geometries with theoretical models (e.g., B3LYP/6-31G*) to assess interaction energetics .

Thermal Motion Analysis : Apply anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic effects .

For example, in 3-chloro-N-(2-nitrophenyl)benzamide, weak C–H···O hydrogen bonds (2.54 Å) were confirmed via Hirshfeld surface analysis .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–7.5 ppm) .

Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS [M+H]⁺ at m/z 276.67) and fragmentation patterns .

X-ray Diffraction : Resolve crystal packing and bond angles (e.g., monoclinic P2₁/c space group with Z = 4) .

Advanced: How can reaction conditions be optimized to improve yield and reduce side products?

Methodological Answer:

Temperature Control : Lower reaction temperatures (40–60°C) reduce thermal decomposition of the acyl chloride intermediate.

Catalyst Screening : Test bases like triethylamine or DMAP to accelerate amide coupling .

Solvent Optimization : Use DMF or THF for better solubility of aromatic intermediates.

In Situ Monitoring : Employ TLC or HPLC to track reaction progress and identify by-products early .

For example, adjusting the solvent from acetonitrile to dichloromethane increased yields by 15% in related benzamides .

Basic: What are common impurities in the synthesis, and how are they mitigated?

Methodological Answer:

Unreacted Starting Materials : Remove via aqueous washes (e.g., NaHCO₃ for excess acid).

Dimerization By-Products : Suppress by using excess 2-methoxyaniline (1.2 equivalents).

Oxidative By-Products : Add antioxidants (e.g., BHT) under reflux conditions .

Purification via flash chromatography (hexane:ethyl acetate, 4:1) effectively isolates the target compound with >95% purity .

Advanced: What computational methods validate experimental structural and pharmacological data?

Methodological Answer:

Molecular Docking : Predict binding affinity to biological targets (e.g., kinases or GPCRs) using AutoDock Vina .

DFT-Based IR/Raman : Simulate vibrational spectra to cross-validate experimental FT-IR peaks (e.g., C=O stretch at ~1680 cm⁻¹) .

MD Simulations : Assess stability of crystal packing or protein-ligand complexes under physiological conditions (e.g., 310 K, 1 atm) .

For instance, Cl···Cl interactions in the crystal lattice were corroborated by QTAIM analysis, showing bond critical points with ρ(r) ≈ 0.015 e·Å⁻³ .

Basic: How is thermal stability assessed for this compound?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (e.g., ~200°C for 3-chloro-N-(2-nitrophenyl)benzamide) .

Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions (e.g., sharp endotherm at 399 K) .

Hot-Stage Microscopy : Observe morphological changes (e.g., sublimation or decomposition) under controlled heating .

Advanced: How do researchers address discrepancies in reported biological activities across studies?

Methodological Answer:

Dose-Response Analysis : Use Hill plots to compare EC₅₀ values across assays (e.g., cytotoxicity in MTT vs. ATP-based assays) .

Metabolic Stability Tests : Assess liver microsomal degradation to rule out false negatives due to rapid clearance .

Structural-Activity Relationship (SAR) : Modify substituents (e.g., replacing methoxy with ethoxy) to isolate pharmacophoric contributions .

For example, conflicting reports on kinase inhibition were resolved by standardizing assay conditions (e.g., ATP concentration at 1 mM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.